molecular formula C6H14O2Si B1359949 Methyl (trimethylsilyl)acetate CAS No. 2916-76-9

Methyl (trimethylsilyl)acetate

Cat. No. B1359949
CAS RN: 2916-76-9
M. Wt: 146.26 g/mol
InChI Key: JIHUZDFFYVRXKP-UHFFFAOYSA-N
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Description

Methyl (trimethylsilyl)acetate, also known as Trimethylsilyl acetate, is a chemical compound with the formula C5H12O2Si . It has a molecular weight of 132.23 .


Synthesis Analysis

Trimethylsilyl acetate can be synthesized using sodium acetate, N, dinethylformamide, and tetrabutylammonium chloride . The reaction involves the addition of trimethylchlorosilane at a controlled rate, followed by stirring and filtration .


Molecular Structure Analysis

The molecular structure of Methyl (trimethylsilyl)acetate consists of a silicon atom bonded to three methyl groups and an acetate group .


Chemical Reactions Analysis

Trimethylsilyl groups, such as the one in Methyl (trimethylsilyl)acetate, are known for their reactivity towards nucleophiles, resulting in the replacement of the acetate group . They are often used in organic synthesis as protecting groups, making compounds more amenable to analysis by gas chromatography or mass spectrometry .


Physical And Chemical Properties Analysis

Methyl (trimethylsilyl)acetate is a liquid with a boiling point of 107.5°C and a melting point of -32°C . It has a density of 0.882 g/mL at 25°C .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Trimethylsilyl groups are used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
    • Method of Application : This is done using a trimethylsilylating reagent. A couple of examples of trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .
    • Results : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
  • Scientific Field: Chromatography

    • Application : In chromatography, derivatization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping .
    • Results : The endcapping process can help to reduce unwanted interactions and improve the performance of the chromatographic column .
  • Scientific Field: Organic Synthesis

    • Application : Methyl 2-(Trimethylsilyl)acetate is a useful compound in organic synthesis .
    • Method of Application : One example of its use is its reaction with lithium diisopropylamide in THF at -78°C, which yields methyl lithiotrimethylsilylacetate .
    • Results : It also undergoes Peterson olefination to yield mainly Z- isomers of steroid 17β-side chain methyl acrylates .
  • Scientific Field: Organic Chemistry

    • Application : Trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
    • Results : The use of trimethylsilyl groups as protecting groups can help to prevent unwanted reactions from occurring during the synthesis process .
  • Scientific Field: Organic Chemistry

    • Application : Trimethylsilyl groups can be used to derivatize very reactive molecules, allowing them to be isolated .
    • Method of Application : This is done by enveloping the reactive molecule with bulky trimethylsilyl groups .
    • Results : This can be observed in tetrahedranes .
  • Scientific Field: Organic Chemistry

    • Application : Trimethylsilyl groups can be used to derivatize very reactive molecules, allowing them to be isolated .
    • Method of Application : This is done by enveloping the reactive molecule with bulky trimethylsilyl groups .
    • Results : This can be observed in tetrahedranes .
  • Scientific Field: Organic Synthesis

    • Application : Trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
    • Results : The use of trimethylsilyl groups as protecting groups can help to prevent unwanted reactions from occurring during the synthesis process .
  • Scientific Field: Organic Chemistry

    • Application : Trimethylsilyl groups can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
    • Method of Application : This is done using a trimethylsilylating reagent. A couple of examples of trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .
    • Results : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Safety And Hazards

Methyl (trimethylsilyl)acetate is a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It should be handled with care, using protective equipment and adequate ventilation .

properties

IUPAC Name

methyl 2-trimethylsilylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2Si/c1-8-6(7)5-9(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHUZDFFYVRXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183422
Record name Methyl (trimethylsilyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (trimethylsilyl)acetate

CAS RN

2916-76-9
Record name Acetic acid, 2-(trimethylsilyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2916-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (trimethylsilyl)acetate
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Record name Methyl (trimethylsilyl)acetate
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Record name Methyl (trimethylsilyl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
JP Gilday, JC Gallucci, LA Paquette - The Journal of Organic …, 1989 - ACS Publications
X c6h5ch2^ Ns h how these chemical propertiesmight impact on projected transformations of the Haller-Bauer type, the racemic carbonyl compound 7 was first prepared (Scheme I) and …
Number of citations: 41 pubs.acs.org
I Matsuda - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
(1; R = Me)[ 32583‐40‐7 ] C 9 H 22 O 2 Si 2 (MW 218.49) InChI = 1S/C9H22O2Si2/c1‐10‐9(8‐12(2,3)4)11‐13(5,6)7/h8H,1‐7H3 InChIKey = YDKWTYKFQSZAHO‐UHFFFAOYSA‐N (E)…
Number of citations: 0 onlinelibrary.wiley.com
I Matsuda, S Murata, Y Izumi - The Journal of Organic Chemistry, 1980 - ACS Publications
1, 4-Dioxygenated compounds 4 are constructed by the addition of a Grignard reagent to y-(trimethylsiloxy) nitriles 1, 2, and 3 and subsequent hydrolysis. Oxidationof 4 with pyridinium …
Number of citations: 57 pubs.acs.org
PK Sharma, M Dawid, J Warkentin… - The Journal of …, 2001 - ACS Publications
A novel migration of the trimethylsilyl group during reaction of methoxy[(trimethylsilyl)ethoxy]carbene with N-phenylmaleimide (NPM) and with C 60 , reported earlier, was examined by …
Number of citations: 7 pubs.acs.org
MB Gillies, JE Tønder, D Tanner… - The Journal of Organic …, 2002 - ACS Publications
… the reaction between methyl trimethylsilyl acetate and acetone (Scheme 3). Characterization of the rate- and selectivity-determining steps and the influence of the enolate counterion …
Number of citations: 24 pubs.acs.org
D Menberu, NP Van, KD Onan… - The Journal of organic …, 1992 - ACS Publications
New synthetic sequences are described for 17/3-hydroxy-1ß, 2ß-and-la, 2a-epoxyestr-4-en-3-one, which are putative intermediates in the metabolism of estradiol to the 2, 3-and 3, 4-…
Number of citations: 23 pubs.acs.org
G Liu, SMN Sieburth - Organic Letters, 2005 - ACS Publications
… A commercial sample of methyl trimethylsilyl acetate 11 methanolyzed over a period of weeks, with a half-life of 16 days at 20 C. In contrast, the N-Boc α-trimethylsilyl glycine 10a …
Number of citations: 28 pubs.acs.org
DA Evans, DHB Ripin, DP Halstead… - Journal of the American …, 1999 - ACS Publications
The first total synthesis of the marine macrolide miyakolide has been achieved, and its absolute stereochemistry has been determined. The carbon skeleton is assembled in a …
Number of citations: 120 pubs.acs.org
LA Paquette, T Sugimura - Journal of the American Chemical …, 1986 - ACS Publications
In 1984, Anderson and his associates1 23reported the isolation from the dung fungus Poroniapunctata (Linnaeus ex Fries) of a trishydroxylated sesquiterpene possessing a previously …
Number of citations: 57 pubs.acs.org
LA Paquette, GD Maynard, CS Ra… - The Journal of Organic …, 1989 - ACS Publications
Results An Optically Active Cyclopentyl Substrate. A structural property especially suited to assessing the ste-reochemical course of cleavage reactions is optical activity. Implementation …
Number of citations: 28 pubs.acs.org

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